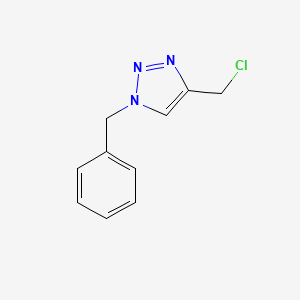

1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

Description

1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole is a triazole derivative featuring a benzyl group at the N1 position and a chloromethyl substituent at the C4 position. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction that forms 1,4-disubstituted triazoles . The chloromethyl group enhances reactivity, making the compound a versatile intermediate for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

1-benzyl-4-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEJEUQPCJMKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512636 | |

| Record name | 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-29-9 | |

| Record name | 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chloromethylation of 1-Benzyl-1H-1,2,3-triazole

The most direct and commonly reported method involves the chloromethylation of the 1-benzyl-1H-1,2,3-triazole precursor using thionyl chloride in an organic solvent such as dichloromethane. This reaction proceeds efficiently, yielding the chloromethylated product in high purity.

1-Benzyl-1H-1,2,3-triazole + Thionyl chloride → 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole

- Solvent: Dichloromethane (CH2Cl2)

- Reagent: Thionyl chloride (SOCl2)

- Temperature: Typically ambient to mild heating

- Reaction time: Several hours until completion

This method is favored for its simplicity and high yield, making it suitable for laboratory-scale synthesis.

Click Chemistry Approach via Azide-Alkyne Cycloaddition

An alternative synthetic route involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the 1,2,3-triazole ring with subsequent functionalization to introduce the chloromethyl group.

Formation of Benzyl Azide: Benzyl bromide reacts with sodium azide in aqueous tert-butyl alcohol to form benzyl azide in situ with approximately 80% yield.

Cycloaddition: The benzyl azide undergoes Cu(I)-catalyzed cycloaddition with propargyl chloride or a suitable alkyne bearing a chloromethyl group to form the 1-benzyl-4-(chloromethyl)-1,2,3-triazole.

Purification: The product is isolated by extraction and purified by column chromatography.

- Copper sulfate and sodium ascorbate as catalytic system

- Solvent: tBuOH/H2O (1:1)

- Temperature: 50 °C

- Reaction time: Overnight

This method allows for structural diversity and mild reaction conditions, with the advantage of generating the triazole ring and chloromethyl functionality in a single sequence.

Ultrasonic-Assisted Synthesis in Aqueous Media

Recent advances have demonstrated the use of ultrasonic irradiation combined with copper coordination complexes to catalyze the synthesis of 1,2,3-triazoles, including derivatives like this compound.

- Low catalyst loading (0.5–1 mol %)

- High atom economy and environmental friendliness

- Reaction performed in water at 60 °C under ultrasonic probe irradiation

- Short reaction times (~30 minutes)

- High yields (up to 93%)

This method is notable for operational simplicity and scalability, reducing hazardous solvents and improving reaction efficiency.

Multi-Step Synthesis via Halogenated Triazole Intermediates

Patented methods describe the preparation of substituted 1,2,3-triazoles via halogenated intermediates, involving:

- Bromination of 1-substituted triazoles

- Grignard reagent-mediated substitution and carboxylation

- Subsequent methylation and purification steps

While these methods are more complex and tailored for specific substituted triazoles, they provide insight into functional group transformations applicable to chloromethyl derivatives.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Thionyl chloride chloromethylation | Thionyl chloride, dichloromethane, mild heating | Simple, high purity, straightforward | Requires handling of SOCl2, toxic reagents |

| CuAAC click chemistry | Benzyl bromide, sodium azide, CuSO4, sodium ascorbate, tBuOH/H2O, 50 °C | Mild conditions, versatile, good yields | Longer reaction time, purification needed |

| Ultrasonic-assisted synthesis | CuIL complex catalyst, water, ultrasonic probe, 60 °C | Fast, eco-friendly, high yield, low catalyst loading | Requires ultrasonic equipment |

| Multi-step halogenated intermediates | Brominated triazoles, Grignard reagents, methyl iodide | Enables diverse substitutions | Multi-step, complex, lower overall yield |

Research Findings and Notes

The chloromethyl group in this compound is highly reactive, allowing nucleophilic substitution to synthesize a variety of derivatives, which is valuable in drug design and polymer chemistry.

The CuAAC method is widely used for synthesizing 1,4-disubstituted triazoles, with benzyl azide formation being a critical step optimized for yield and purity.

Ultrasonic-assisted synthesis represents a green chemistry approach, reducing reaction times and catalyst loadings while maintaining high yields and operational simplicity.

Safety considerations include the compound’s toxicity and irritant properties, necessitating proper protective equipment and handling protocols.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN₂) with various nucleophiles, enabling functionalization at the C4 position.

Key Observations :

- The chloromethyl group exhibits reactivity comparable to brominated triazoles in SN₂ reactions .

- Yields depend on steric hindrance from the benzyl group at N1 and electronic effects of the triazole ring .

Elimination and Coupling Reactions

The -CH₂Cl group can participate in elimination or cross-coupling under specific conditions.

Mechanistic Insight :

Organometallic Functionalization

Lithiation or Grignard reactions enable further derivatization.

Example Pathway :

- Deprotonation at C5 using n-BuLi forms a lithiated intermediate.

- Quenching with electrophiles (e.g., CO₂, disulfides) introduces functional groups .

Oxidation and Reduction

Controlled oxidation or reduction modifies the chloromethyl group.

Scientific Research Applications

1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Reactivity and Functionalization Potential The chloromethyl group in 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole provides a reactive site for nucleophilic substitution, distinguishing it from triazoles with aryl or alkynyl substituents. For example, 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole (4aj) is less reactive toward further modification due to its electron-withdrawing nitro group . In contrast, triazoles with alkynyl substituents (e.g., 3ac) exhibit stability and are used in optoelectronic materials due to extended conjugation .

Synthetic Yields and Conditions CANP (copper-azide nanoparticle) catalysis achieves superior yields (85–97%) for 5-alkynyl triazoles compared to traditional CuAAC methods (e.g., 98% for 1-benzyl-4-phenyl-1H-1,2,3-triazole) . Electron-deficient alkynes (e.g., 1-ethynyl-4-nitrobenzene) produce only 1,4-disubstituted triazoles, bypassing 5-alkynyl products due to electronic effects .

Physical Properties

- Bulky substituents (e.g., trichlorophenylthio in 11e) favor crystallization, yielding white solids with high melting points (>150°C), whereas chloromethyl derivatives may exist as liquids or low-melting solids .

- Methoxy-substituted triazoles (e.g., 10k) exhibit moderate melting points (142–143°C), balancing aromaticity and polarity .

Applications

- Material Science : 5-Alkynyl triazoles (e.g., 3ac) are used in blue-emitting iridium complexes for optoelectronic devices .

- Pharmaceuticals : Sulfonamide-linked triazoles (e.g., 11g) show corrosion inhibition (89% efficiency in acidic media) .

- Chemical Synthesis : Chloromethyl triazoles serve as intermediates for synthesizing lignan-based compounds (e.g., 11 in ) .

Research Findings and Contradictions

- Catalyst Dependency : CANP enables high regioselectivity for 5-alkynyl triazoles, whereas traditional Cu(I) catalysts favor 1,4-disubstituted products .

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance yields in CuAAC, while electron-withdrawing groups (e.g., nitro) limit reaction pathways .

- Contradictions : reports 50% yield for 1,4-disubstituted triazole (3ae′) under suboptimal conditions, highlighting the sensitivity of triazole synthesis to stoichiometry and catalyst loading .

Biological Activity

1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Antimicrobial Properties

Research indicates that various triazole derivatives, including this compound, exhibit significant antimicrobial activity. The triazole ring structure enhances the compound's ability to interact with biological targets, leading to inhibition of microbial growth.

- Mechanism : Triazoles can inhibit the synthesis of ergosterol in fungal cell membranes, a crucial component for their viability. This mechanism is similar to that of established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound demonstrates cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have exhibited IC50 values ranging from 9.7 µM to 27.5 µM against HL-60 (myeloid leukemia) and MCF-7 (breast cancer) cell lines .

Antiparasitic Activity

Recent studies have explored the antiparasitic effects of related triazole compounds against Toxoplasma gondii and Cryptosporidium parvum, pathogens responsible for significant health issues.

- Efficacy : Compounds structurally related to this compound have shown promising results with IC50 values between 2.95 µM and 7.63 µM against these parasites . In vivo studies indicated a reduction in cyst counts in infected models.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is closely linked to their chemical structure. Modifications on the benzyl and triazole moieties can significantly influence their pharmacological profiles.

| Compound Modification | Effect on Activity |

|---|---|

| Chloromethyl group | Enhances antimicrobial properties |

| Benzyl substitution | Modulates cytotoxicity against cancer cells |

| Triazole ring | Critical for enzyme inhibition and receptor interaction |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various triazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that modifications on the triazole ring significantly improved antibacterial activity .

Case Study 2: Anticancer Potential

In another study focusing on the anticancer properties of triazoles, researchers synthesized a series of derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating its potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

The most efficient method involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, benzyl azide reacts with propargyl alcohol derivatives under Cu(I) catalysis (e.g., CuI or [Cu(CH₃CN)₄]PF₆) to form the triazole core. Reaction conditions such as solvent (DMSO/water mixtures), temperature (room temp to 60°C), and stoichiometric Cu(I) ratios are critical for yields (69–90%) and purity. Purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity, with melting points (142–154°C) serving as key purity indicators .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) shows distinct signals at δ 4.6–5.1 ppm (¹H) and δ 40–45 ppm (¹³C). Aromatic protons from the benzyl group appear at δ 7.2–7.5 ppm .

- HRMS : Confirms molecular ion [M+H]⁺ with <5 ppm error (e.g., m/z 222.0695 for C₁₀H₁₁ClN₃) .

- FTIR : C-Cl stretches appear at 650–750 cm⁻¹, while triazole C=N vibrations occur at 1450–1600 cm⁻¹ .

Q. How can copper residues from CuAAC reactions be effectively removed?

Sequential washing with EDTA (0.1 M, pH 8) and activated charcoal treatment reduces Cu levels to <50 ppm. Final purification via silica gel chromatography (e.g., 5% MeOH/CH₂Cl₂) is recommended. ICP-MS validation ensures suitability for biological studies .

Q. What stability concerns exist for this compound during storage?

Degradation via HCl elimination occurs under humidity >60%, forming 1-benzyl-1H-1,2,3-triazole. Store at -20°C under argon with molecular sieves. Monitor stability via periodic ¹H NMR (CH₂Cl signal integrity) and TLC (Rf shift detection) .

Advanced Research Questions

Q. How do electronic substituents on the triazole ring influence reactivity in functionalization reactions?

Electron-withdrawing groups (e.g., 4-nitrophenyl) increase electrophilicity at the chloromethyl site, accelerating nucleophilic substitutions. For example, 4-(((2,4,6-trichlorophenyl)thio)methyl derivatives (11e) achieved 92% yield in thioether formation, while pyrrolidinyl derivatives (11c) yielded 84%, highlighting substituent-dependent reactivity . Hammett studies (σ values) could quantify these effects.

Q. What mechanistic insights explain regioselectivity discrepancies in CuAAC reactions?

Catalyst speciation dictates regiochemistry. Dinuclear copper clusters (e.g., [(PhC≡CCu)₂]ₙ) promote ligand exchange, leading to mixed products (e.g., 10% 4-phenyl vs. 85% 4-tolyl triazoles). Standard Cu(I) salts (e.g., CuI) favor exclusive 1,4-regioselectivity. Advanced characterization (e.g., EXAFS, DFT) is required to resolve these contradictions .

Q. How can computational methods predict reactivity in transition metal-mediated cross-couplings?

DFT calculations (B3LYP/6-311+G )**model oxidative addition energetics. For example, Pd-catalyzed C-H arylation () correlates with calculated Pd-Cl bond strengths (NBO analysis).MD simulations (10 ns, explicit solvent) predict solvent effects on catalytic turnover, guiding ligand design .

Q. How can contradictory biological activity data across assay systems be resolved?

Standardize lipophilicity (logP) via HPLC and control metabolic stability using liver microsome assays. For example, (1-benzyl-triazol-4-yl)methanol derivatives () showed variable activity; SPR/ITC binding studies could differentiate target engagement from functional effects .

Methodological Considerations

- Synthetic Optimization : Vary solvents (e.g., DMSO vs. THF) and catalyst loadings (1–5 mol% Cu) to maximize yield .

- Data Contradiction Analysis : Compare NMR shifts (e.g., CH₂Cl δ values) across studies to identify degradation or isomerization .

- Scale-Up Challenges : Replace column chromatography with recrystallization (e.g., water-ethanol mixtures) for gram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.